molecular formula C9H7N7 B1203857 5-(2-phenyl-4-triazolyl)-2H-tetrazole

5-(2-phenyl-4-triazolyl)-2H-tetrazole

Cat. No. B1203857
M. Wt: 213.2 g/mol
InChI Key: SGEBOFZTVYARIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-phenyl-4-triazolyl)-2H-tetrazole is a member of triazoles.

Scientific Research Applications

Energetic Material Synthesis

Tetrazole energetic metal complexes (TEMCs), including derivatives of 5-substituted tetrazoles, are gaining attention for their remarkable properties suitable for energetic material applications. These compounds are synthesized through processes that offer advantages such as fewer separation steps, mild reaction conditions, and high yield, albeit with challenges in structural and property studies. Innovations in synthesis, including altering central metal ions and ligand numbers, are explored to meet specific requirements, emphasizing the potential of tetrazole derivatives in energetic materials research (Li Yin-chuan, 2011).

Tandem Catalysis in Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles, including tetrazoles, through tandem catalysis is a significant area of research. This approach facilitates the development of compounds with potential applications in medicinal chemistry, demonstrating the versatility of tetrazole derivatives in synthesizing complex molecules (J. F. Campos & S. Berteina‐Raboin, 2020).

Antimicrobial Research

Tetrazole hybrids, particularly those combining tetrazole with other antibacterial pharmacophores, show promise in enhancing efficacy against drug-resistant pathogens. Notable examples include tetrazole-oxazolidinone hybrids like Tedizolid, which have been marketed for treating bacterial infections, indicating the potential of tetrazole derivatives in developing new antibacterial agents (F. Gao, Jiaqi Xiao, & Gang Huang, 2019).

Biochemical Assays

Tetrazole derivatives are also utilized in biochemical assays, such as electron transport system (ETS) activity measurements in soils and sediments. The reduction of tetrazolium salts to formazan by microbial enzymes serves as an indicator of microbial activity, showcasing the application of tetrazole derivatives in environmental and microbial studies (Trevors Jt, 1984).

properties

Product Name

5-(2-phenyl-4-triazolyl)-2H-tetrazole

Molecular Formula

C9H7N7

Molecular Weight

213.2 g/mol

IUPAC Name

5-(2-phenyltriazol-4-yl)-2H-tetrazole

InChI

InChI=1S/C9H7N7/c1-2-4-7(5-3-1)16-10-6-8(13-16)9-11-14-15-12-9/h1-6H,(H,11,12,14,15)

InChI Key

SGEBOFZTVYARIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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